2-[5-(oxiran-2-yl)pentyl]oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(oxiran-2-yl)pentyl]oxirane can be achieved through several methods. One common approach involves the reaction of a suitable diol with an epoxidizing agent. For instance, the reaction of 1,5-hexanediol with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and advanced reactor designs can further optimize the reaction conditions, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-[5-(oxiran-2-yl)pentyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction of the oxirane rings can yield the corresponding alkanes.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Metal hydrides, catalytic hydrogenation
Substituting Agents: Halogens, other electrophiles
Major Products
The major products formed from these reactions include diols, ethers, amino alcohols, halohydrins, and various substituted derivatives .
Scientific Research Applications
2-[5-(oxiran-2-yl)pentyl]oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(oxiran-2-yl)pentyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The compound’s biological activities are attributed to its ability to interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxyhexane: Similar in structure but with only one oxirane ring.
1,2,3,4-Diepoxybutane: Contains two oxirane rings but with a shorter connecting chain.
2,3-Epoxypropyl ether: Another epoxide with different substituents.
Properties
IUPAC Name |
2-[5-(oxiran-2-yl)pentyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1(2-4-8-6-10-8)3-5-9-7-11-9/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBKYDBUDMLQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947736 | |
Record name | 2,2'-(Pentane-1,5-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24829-11-6 | |
Record name | Nonane, 1,2:8,9-diepoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024829116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Pentane-1,5-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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